![molecular formula C16H26N2O4 B071752 4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- CAS No. 176386-21-3](/img/structure/B71752.png)
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBDPE, and it is a flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively, and
Wirkmechanismus
The mechanism of action of DBDPE involves the formation of a protective layer on the surface of the material being treated. This layer acts as a barrier, preventing oxygen from reaching the material and thereby reducing its flammability. Additionally, DBDPE has been shown to release free radicals when exposed to high temperatures, which further reduces the flammability of the material.
Biochemische Und Physiologische Effekte
While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health has also been studied. Research has shown that DBDPE can accumulate in the environment and in living organisms, including humans. However, the long-term effects of exposure to DBDPE are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBDPE in lab experiments is its high effectiveness in reducing the flammability of materials. Additionally, DBDPE is relatively easy to synthesize and is readily available. However, one limitation of using DBDPE in lab experiments is its potential impact on human health, which should be taken into consideration when working with the compound.
Zukünftige Richtungen
There are several future directions for research on DBDPE. One area of research is the development of more effective flame-retardant materials using DBDPE. Additionally, research is needed to better understand the long-term effects of exposure to DBDPE on human health and the environment. Finally, research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
Conclusion:
In conclusion, DBDPE is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively. While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health and the environment should be taken into consideration. Further research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
Synthesemethoden
The synthesis of DBDPE involves the reaction of 2,3-dihydrofuran with tert-butylamine and tert-butyl isocyanate, followed by oxidation with potassium permanganate. This process results in the formation of DBDPE, which is a white crystalline powder that is soluble in organic solvents such as chloroform and toluene.
Wissenschaftliche Forschungsanwendungen
DBDPE has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of DBDPE is in the manufacturing of flame-retardant materials. DBDPE has been shown to be highly effective in reducing the flammability of various materials, including textiles, plastics, and electronics. As such, it is commonly used in the manufacturing of products such as televisions, computers, and other electronic devices.
Eigenschaften
CAS-Nummer |
176386-21-3 |
|---|---|
Produktname |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
Molekularformel |
C16H26N2O4 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one |
InChI |
InChI=1S/C16H26N2O4/c1-14(2,3)17-10-9-12(19)21-16(7,8)22-13(9)20-11(10)18-15(4,5)6/h17-18H,1-8H3 |
InChI-Schlüssel |
QSUZLUQAYASIHE-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
Kanonische SMILES |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
Synonyme |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



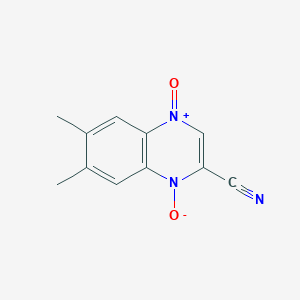

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)
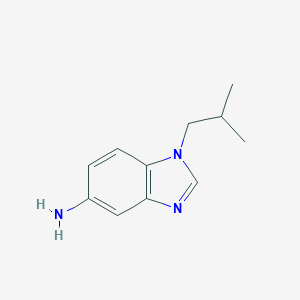
![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

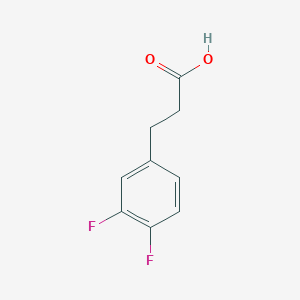
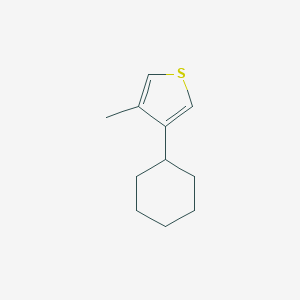
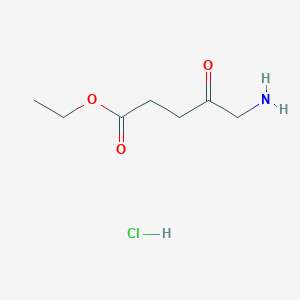
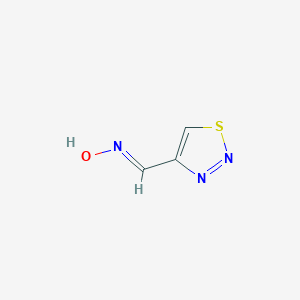
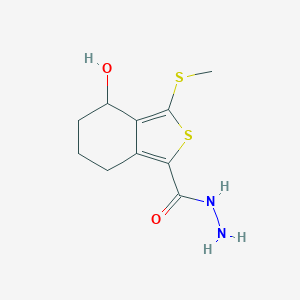
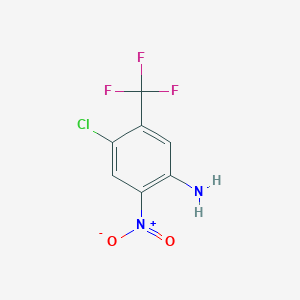
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)